molecular formula C8H6ClN3O2 B1466961 Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1224944-51-7

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B1466961
CAS RN: 1224944-51-7
M. Wt: 211.6 g/mol
InChI Key: FDJUGKZMZUVEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate” is a research chemical . It has the InChI code 1S/C8H6ClN3O2/c1-14-8(13)5-4-10-12-3-2-6(9)11-7(5)12/h2-4H,1H3 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate” can be represented by the formula C8H6ClN3O2 . The presence of the cross-peak between protons H5 and H7 for similar compounds indicates their spatial proximity, which is possible only in the case of the cis-configuration of methyl substituents at positions five and seven .


Physical And Chemical Properties Analysis

“Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate” is a solid substance . It has a molecular weight of 211.61 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Fluorescent Probes for Biological Imaging

This compound is part of a family of pyrazolo[1,5-a]pyrimidines identified for their potential in optical applications. They exhibit tunable photophysical properties, making them suitable for use as fluorescent probes in biological imaging . These probes can help in studying the dynamics of intracellular processes and are crucial in visualizing cellular functions in real-time.

Chemosensors

Due to the presence of heteroatoms in their structure, these compounds can act as potential chelating agents for ions. This characteristic allows them to be used as chemosensors, which are vital in detecting the presence of specific ions or molecules within a sample .

Antiviral and Antitumor Agents

Structurally similar to nucleic bases, derivatives of this compound may act as metabolites and have potential as antiviral and antitumor agents. Their cytotoxic activity against various carcinoma cells makes them candidates for cancer treatment research .

Drug Design

The pyrazolo[1,5-a]pyrimidine moiety is widely used in the design of small molecules with diverse biological activity. It is found in the structure of drugs like indiplon, zaleplon, presatovir, dinaciclib, and anagliptin, indicating its versatility in pharmaceutical applications .

Anticancer Activity

Pyrimidine derivatives, including those related to Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, have shown promising anticancer activity. They lead to cell death by apoptosis as they inhibit the CDK enzyme, which is a crucial target in cancer therapy .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-12-3-2-6(9)11-7(5)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJUGKZMZUVEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=C(C=CN2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728727
Record name Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS RN

1224944-51-7
Record name Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 4
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 6
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.